Cas no 17889-43-9 (3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-))

3-Methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) is a versatile silyl-protected alkyne alcohol used in organic synthesis and pharmaceutical research. The trimethylsilyl (TMS) group enhances stability, allowing controlled reactivity in nucleophilic additions and cross-coupling reactions. Its tertiary alcohol functionality facilitates further derivatization, while the alkyne moiety enables click chemistry applications, such as Huisgen cycloadditions. The racemic (+/-) form ensures broad utility in stereochemical studies and intermediate synthesis. This compound is particularly valuable for constructing complex molecular architectures due to its balanced reactivity and protective group strategy. Suitable for anhydrous conditions, it is commonly employed in organometallic and heterocyclic chemistry.
3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) structure
17889-43-9 structure
Product Name:3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
CAS No:17889-43-9
MF:C9H18OSi
MW:170.324123859406
MDL:MFCD00190207
CID:906685
PubChem ID:12630623
Update Time:2025-10-30

3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Chemical and Physical Properties

Names and Identifiers

    • 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
    • 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
    • 3-methyl-1-trimethylsilylpent-1-yn-3-ol
    • TIMTEC-BB SBB009127
    • (+/-) 3-METHYL-1-TRIMETHYLSILYL-1-PENTYN-3-OL
    • 3-methyl-1-(trimethylsilyl)pent-1-yn-3-ol
    • 5-trimethylsilyl-3-meth-yl-4-pentyn-3-ol
    • 17889-43-9
    • MFCD00190207
    • AKOS006343460
    • SCHEMBL11995523
    • DB-044345
    • 1-Pentyn-3-ol, 3-methyl-1-(trimethylsilyl)-
    • DTXSID80504990
    • MDL: MFCD00190207
    • Inchi: 1S/C9H18OSi/c1-6-9(2,10)7-8-11(3,4)5/h10H,6H2,1-5H3
    • InChI Key: KXYPNINOOGTQST-UHFFFAOYSA-N
    • SMILES: [Si](C#CC(C)(CC)O)(C)(C)C

Computed Properties

  • Exact Mass: 170.11300
  • Monoisotopic Mass: 170.112691728g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 191
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 20.2Ų

Experimental Properties

  • Density: 0.844
  • PSA: 20.23000
  • LogP: 2.02820

3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Customs Data

  • HS CODE:2931900090
  • Customs Data:

    China Customs Code:

    2931900090

    Overview:

    2931900090. Other organic-Inorganic compound. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB(Customs clearance form for Inbound Goods,Customs clearance form for outbound goods). MFN tariff:6.5%. general tariff:30.0%

    Summary:

    2931900090. other organo-inorganic compounds. VAT:17.0%. Tax rebate rate:13.0%. Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward). MFN tariff:6.5%. General tariff:30.0%

3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Pricemore >>

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3-Methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
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£248.00 2022-02-28
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AB118723-5 g
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol; 98%
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AB118723-5g
3-Methyl-1-trimethylsilyl-1-pentyn-3-ol, 98%; .
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abcr
AB118723-50g
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3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:17889-43-9)3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
Order Number:A1139773
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 22:49
Price ($):355.0
Email:sales@amadischem.com

Additional information on 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)

Introduction to 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) and Its Significance in Modern Chemical Research

3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-), with the CAS number 17889-43-9, is a specialized organic compound that has garnered significant attention in the field of synthetic chemistry and pharmaceutical research. This compound, characterized by its unique structural features, including a terminal alkyne group and a trimethylsilyl (TMS) protecting group, exhibits a range of chemical properties that make it invaluable in various applications. The presence of the methyl substituent and the trimethylsilyl moiety contributes to its reactivity and stability, making it a versatile intermediate in organic synthesis.

The CAS number 17889-43-9 provides a unique identifier for this compound, ensuring precise classification and communication within the scientific community. This numbering system is essential for databases, literature references, and regulatory compliance, facilitating accurate tracking and utilization of chemical substances in research and industrial settings.

In recent years, 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) has been increasingly studied for its potential applications in pharmaceutical development. The compound's ability to serve as a precursor in the synthesis of more complex molecules has made it a subject of interest for researchers exploring novel drug candidates. Specifically, the alkyne functionality allows for further functionalization via cross-coupling reactions, such as Sonogashira couplings, which are pivotal in constructing biaryl structures found in many active pharmaceutical ingredients (APIs).

Moreover, the trimethylsilyl group provides stability under various reaction conditions while being removable under specific conditions, allowing for selective deprotection. This characteristic is particularly useful in multi-step syntheses where selective protection-deprotection strategies are employed to control reaction pathways and minimize side products.

Recent advancements in synthetic methodologies have highlighted the utility of 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) in the preparation of complex natural products and heterocyclic compounds. For instance, studies have demonstrated its role as a key intermediate in the synthesis of structurally diverse molecules with potential biological activity. The compound's reactivity with transition metal catalysts has been exploited to develop efficient routes to pharmacologically relevant scaffolds.

The stereochemistry of 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-), denoted by the notation (+/-), indicates that it may exist as a mixture of enantiomers or diastereomers. This chirality can significantly influence its reactivity and the properties of derivatives synthesized from it. Researchers are particularly interested in understanding how different stereoisomers interact with biological targets, which is crucial for developing enantioselective synthetic strategies.

In the realm of medicinal chemistry, the exploration of novel building blocks like 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) contributes to the discovery of new therapeutic agents. The compound's structural motifs are often incorporated into libraries of compounds screened for biological activity. Its role in generating diverse chemical space has been recognized as a valuable tool in drug discovery programs aimed at addressing unmet medical needs.

The chemical industry also leverages CAS number 17889-43-9 to ensure quality control and consistency in manufacturing processes. The standardized identification provided by CAS numbers aids in regulatory submissions and compliance with international standards, ensuring that products meet stringent safety and efficacy requirements.

From an academic perspective, 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-) serves as an excellent model compound for teaching advanced organic chemistry concepts. Its synthesis and reactions are often used to illustrate key principles such as stereoselectivity, functional group transformations, and catalytic processes. This makes it a valuable resource for educators and students alike.

The compound's unique properties have also sparked interest in materials science applications. Researchers are investigating its potential use in polymer chemistry, where its alkyne functionality can be polymerized or incorporated into copolymers to enhance material properties. Additionally, its stability under various conditions makes it suitable for use as a ligand or catalyst precursor in industrial processes.

As our understanding of chemical interactions grows, so does the demand for specialized intermediates like 3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-). Ongoing research aims to expand its utility by exploring new synthetic pathways and applications that could further enhance its value in both academic and industrial settings.

In conclusion,CAS number 17889-43-9 identifies a compound that plays a pivotal role in modern chemical research. Its structural features make it a versatile building block with applications spanning pharmaceuticals, materials science, and academic studies. The continued exploration of its properties and potential will undoubtedly lead to further advancements across multiple scientific disciplines.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:17889-43-9)3-methyl-1-trimethylsilyl-1-pentyn-3-ol (+/-)
A1139773
Purity:99%
Quantity:10g
Price ($):355.0
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